methyl 4-(2-chlorophenyl)-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate
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Description
Methyl 4-(2-chlorophenyl)-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate is a useful research compound. Its molecular formula is C13H15ClN4S and its molecular weight is 294.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques
Research has demonstrated the synthesis of related compounds like ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates through cyclocondensation reactions under ultrasound irradiation, highlighting the efficiency and high regioselectivity of these methods. Such techniques offer significant reductions in reaction times and are supported by crystallographic data for structural verification (Machado et al., 2011).
Molecular Structure Determination
The structure of compounds resulting from reactions involving arylhydrazines and other components has been established using a combination of X-ray crystallography and NMR spectroscopy. This research provides a foundational understanding of the molecular frameworks and potential functional applications of such compounds (Kumar et al., 1995).
Potential Applications
Material Science and Optoelectronics
Compounds with pyrazine derivatives have been synthesized and studied for their structural and optoelectronic properties, including light-emitting devices. These studies indicate the potential use of such compounds in the development of novel materials for electronic applications (Zhao et al., 2004).
Catalysis and Chemical Synthesis
Investigations into the synthesis of cyclic ethers via platinum-catalyzed intramolecular hydroalkoxylation of hydroxy olefins demonstrate the catalytic capabilities of related compounds. This research opens up pathways for creating cyclic ethers, a valuable class of compounds in organic synthesis and potentially pharmaceuticals, excluding direct drug applications as per your criteria (Qian et al., 2004).
Properties
IUPAC Name |
methyl 4-(2-chlorophenyl)-N-cyanopiperazine-1-carboximidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4S/c1-19-13(16-10-15)18-8-6-17(7-9-18)12-5-3-2-4-11(12)14/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKXADWOSTYPNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)N1CCN(CC1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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